molecular formula C9H17ClN4OS B1382360 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide hydrochloride CAS No. 1803589-38-9

3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide hydrochloride

Cat. No.: B1382360
CAS No.: 1803589-38-9
M. Wt: 264.78 g/mol
InChI Key: HWKHFJGQBLTWBS-UHFFFAOYSA-N
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Description

3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide hydrochloride is a thiadiazole-based amide derivative characterized by a 1,3,4-thiadiazole core substituted with an ethyl group at the 5-position and an amide-linked branched aliphatic chain. The hydrochloride salt enhances its solubility compared to the free base. Elemental analysis confirms its molecular formula (C10H19N3OS·HCl), with experimental data matching theoretical values for C (50.96%), H (7.65%), N (16.30%), and S (12.14%) . The compound is commercially available for research purposes, with suppliers like CymitQuimica offering it at 542.00 €/50 mg .

Properties

IUPAC Name

3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS.ClH/c1-4-7-12-13-9(15-7)11-8(14)5(2)6(3)10;/h5-6H,4,10H2,1-3H3,(H,11,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKHFJGQBLTWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(C)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Thiadiazole Core

The heterocyclic core, 5-ethyl-1,3,4-thiadiazole-2-yl, is synthesized through thiation of suitable precursors such as nitriles or amidrazones, often using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Research Findings:

  • Lawesson’s reagent effectively converts oxadiazoles or related heterocycles into thiadiazoles under reflux conditions.
  • Cyclization of acyl hydrazides with thiation agents yields the thiadiazole ring with high efficiency.

Data Table 1: Thiadiazole Ring Formation Methods

Method Reagents Conditions Yield References
Lawesson’s reagent thiation Lawesson’s reagent Reflux in toluene 70–85% ,
Phosphorus pentasulfide (P₄S₁₀) P₄S₁₀ Heating in pyridine 65–78%

Nucleophilic Substitution on Heteroaromatic Precursors

The introduction of the amino group at the 3-position involves nucleophilic substitution of halogenated heteroaromatic compounds, such as 2-bromo-5-ethylthiazole derivatives, with ammonia or amines.

Research Findings:

  • Nucleophilic substitution with ammonia in ethanol or methanol at elevated temperatures (80–100°C) yields amino-thiadiazole intermediates.
  • Excess ammonia or ammonium salts improve substitution efficiency.

Data Table 2: Nucleophilic Amination Protocols

Starting Material Nucleophile Solvent Temperature Time Yield References
2-bromo-5-ethylthiazole Ammonia Ethanol 80–100°C 12–24 h 65–80% ,
2-chloro-5-ethylthiazole Ammonia Methanol 70–90°C 10–20 h 60–75%

Amidation to Attach the Butanamide Chain

The amino-thiadiazole intermediate undergoes amidation with suitable acyl chlorides or anhydrides to form the butanamide linkage.

Research Findings:

  • Use of D-pantolactone as a cyclization reagent facilitates the formation of the butanamide side chain.
  • Reaction in dichloromethane with triethylamine at room temperature, followed by heating at 115°C, yields the desired amide.

Data Table 3: Amidation Conditions

Intermediate Reagent Solvent Temperature Time Yield References
Amino-thiadiazole D-pantolactone Methanol/EtOH 115°C 12–16 h 70–85% ,

Final Salt Formation

The free base is converted into the hydrochloride salt by treatment with hydrochloric acid, typically in an aqueous medium, to enhance stability and solubility.

Research Findings:

  • Aqueous HCl solution (1 M) is used to protonate the amine, followed by crystallization.
  • Purification involves filtration and drying under vacuum.

Data Table 4: Salt Formation Protocol

Base Acid Solvent Conditions Yield References
Free amide HCl Water Room temperature Quantitative

Specific Research-Driven Methods

Method from Patents and Literature

  • Method A: Synthesis begins with the preparation of 2-bromo-5-ethylthiazole, followed by nucleophilic substitution with ammonia to generate the amino-thiazole intermediate. Subsequent amidation with D-pantolactone under reflux conditions produces the target compound, which is then converted to its hydrochloride salt.

  • Method B: An alternative route involves cyclization of acyl hydrazides with Lawesson’s reagent to form the thiadiazole core, then functionalization at the 2-position with amino groups, followed by amidation and salt formation.

Key Reaction Conditions and Yields

Step Reagents Conditions Typical Yield References
Thiadiazole ring formation Lawesson’s reagent Reflux, 70°C 75–85% ,
Nucleophilic amination NH₃ or amines 80–100°C 65–80% ,
Amidation D-pantolactone 115°C, 12–16 h 70–85% ,
Salt formation HCl Room temp Quantitative

Notes and Observations

  • The heterocyclic core synthesis is sensitive to thiation reagent choice, with Lawesson’s reagent providing high yields and cleaner reactions.
  • Nucleophilic substitution efficiency depends on the leaving group (bromo > chloro) and reaction temperature.
  • The amidation step benefits from using D-pantolactone, which facilitates ring closure to form the butanamide chain.
  • Final salt formation ensures compound stability and bioavailability.

The preparation of 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide hydrochloride involves a multi-step synthesis centered on heterocyclic ring formation, nucleophilic amination, amidation, and salt formation. The most efficient methods employ Lawesson’s reagent for thiadiazole synthesis, nucleophilic substitution with ammonia for amino group introduction, and D-pantolactone-mediated amidation. These protocols are supported by extensive research and patent literature, demonstrating high yields and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and thiadiazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. Thiadiazoles are known for their ability to inhibit bacterial growth and have been explored as potential antibacterial agents. The specific compound has shown promise in preliminary studies for its effectiveness against various strains of bacteria and fungi, making it a candidate for further development into antimicrobial therapies .

Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer activities. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cancer progression. The compound's structure suggests potential interactions with cellular targets that could be exploited for therapeutic purposes .

Agricultural Science

Pesticidal Applications
The compound has been evaluated for its pesticidal properties, particularly against plant pathogens. Thiadiazole derivatives are known to exhibit fungicidal and insecticidal activities. Research has indicated that 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide hydrochloride may enhance plant resistance to diseases, thus supporting its potential use in agricultural formulations .

Herbicidal Activity
In addition to its fungicidal properties, there is emerging evidence suggesting that this compound may possess herbicidal activity. Studies are ongoing to evaluate its effectiveness in controlling weed species without adversely affecting crop yields. This could position the compound as a valuable tool in integrated pest management strategies .

Material Science

Polymer Chemistry
The incorporation of thiadiazole units into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The compound can serve as a building block for synthesizing novel polymers with tailored functionalities suitable for applications in coatings and composites .

Sensor Development
Due to its electronic properties, this compound is being investigated for use in sensor technologies. Its ability to interact with various analytes makes it a candidate for developing sensitive detection systems for environmental monitoring and diagnostics .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated effectiveness against multiple bacterial strains.
Anticancer Properties Induced apoptosis in specific cancer cell lines; potential therapeutic target identified.
Pesticidal Applications Showed significant fungicidal activity against common plant pathogens.
Herbicidal Activity Preliminary results indicate effective control of certain weed species without crop damage.
Polymer Chemistry Enhanced thermal stability and mechanical properties in polymer composites.
Sensor Development Potential application in environmental sensors due to electronic properties.

Mechanism of Action

The mechanism of action of 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide hydrochloride would depend on its specific biological target. Generally, thiadiazole derivatives are known to interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide
  • Structure : Shares the 5-ethyl-1,3,4-thiadiazole core but features a linear pentanamide chain.
  • Key Differences: The absence of a methyl branch and amino group in the aliphatic chain.
  • Properties : Exhibits anti-epileptic activity by inhibiting isoniazid-induced seizures. However, poor water solubility limits its use in injectable formulations .
  • Synthesis : Prepared via amide coupling; elemental analysis (C: 56.39%, H: 8.34%, N: 16.41%, S: 12.60%) confirmed its structure .
3-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
  • Structure: Contains a chloro-substituted propanamide chain instead of the amino-methylbutanamide group.
  • Key Differences: Chlorine substituent vs. amino group; shorter aliphatic chain.
  • Properties: Likely reduced solubility due to the hydrophobic chloro group.

Heterocyclic Analogues with Modified Cores

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Structure : Replaces the thiadiazole core with a thiazole ring; includes electronegative fluorine and chlorine atoms.
  • Key Differences : Thiazole vs. thiadiazole; aromatic benzamide substituent.
  • Properties : Demonstrates antimicrobial activity by inhibiting PFOR enzymes in anaerobic organisms. The electronegative atoms enhance binding affinity compared to ethyl-substituted thiadiazoles .
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide
  • Structure : Oxadiazole core with a thioxo group and benzamide substituent.
  • Key Differences : Oxadiazole (oxygen-containing) vs. thiadiazole (sulfur-containing); altered electronic properties.
  • Properties : Sulfur in thiadiazoles generally increases metabolic stability compared to oxadiazoles, which may degrade faster in vivo .

Pharmacokinetic and Solubility Comparisons

Compound Core Structure Key Substituents Solubility Biological Activity
Target Compound 1,3,4-Thiadiazole 5-Ethyl, amino-methylbutanamide Moderate (HCl salt) Under investigation
N-(5-Ethyl-thiadiazol-2-yl)-2-propylpentanamide 1,3,4-Thiadiazole 5-Ethyl, linear pentanamide Low Anti-epileptic
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide 1,3-Thiazole 5-Chloro, 2,4-difluorobenzamide Moderate Antimicrobial
3-Chloro-N-(5-Ethyl-thiadiazol-2-yl)propanamide 1,3,4-Thiadiazole 5-Ethyl, 3-chloropropanamide Low Unreported

Biological Activity

3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide hydrochloride is a compound that incorporates the thiadiazole moiety, which has been recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

  • Molecular Formula: C9H15N3OS
  • Molecular Weight: 201.30 g/mol
  • CAS Number: 27115-74-8

The compound features a thiadiazole ring, which is known to enhance biological activity through various mechanisms. The presence of an amino group and an ethyl substituent on the thiadiazole is critical for its pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study highlighted that compounds containing the 1,3,4-thiadiazole scaffold demonstrated potent activity against both Gram-positive and Gram-negative bacteria:

CompoundActivity TypeMIC (μg/mL)Reference
1Against S. aureus32.6
2Against E. coli62.5
3Against C. albicans47.5

The minimum inhibitory concentration (MIC) values indicate that these compounds are more effective than traditional antibiotics like ampicillin and fluconazole in certain cases.

Antiviral Properties

Thiadiazole derivatives have also been investigated for their antiviral potential. The presence of the thiadiazole ring enhances interactions with viral proteins, potentially inhibiting viral replication. Specific studies have shown promising results against various viral strains.

Anti-inflammatory Effects

In addition to antimicrobial and antiviral activities, compounds similar to this compound have exhibited anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study
    A comprehensive study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates of bacteria and fungi. The study found that derivatives with specific substitutions on the thiadiazole ring showed enhanced activity compared to standard antibiotics.
  • Cytotoxicity Assessment
    Another investigation focused on the cytotoxic effects of thiadiazole derivatives on cancer cell lines. Results indicated that certain modifications to the thiadiazole structure led to increased cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on solvent selection, reaction time, and catalyst efficiency. For example, refluxing in acetonitrile (1–3 minutes) with iodine and triethylamine in DMF promotes cyclization and sulfur elimination, as demonstrated in analogous thiadiazole syntheses . Comparative studies using tetrahydrofuran (THF) with triethylamine and chloroacetyl chloride (dropwise addition under ice-cooling) may also enhance intermediate stability . Yield improvements can be tracked via TLC monitoring and recrystallization in ethanol.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound and its intermediates?

  • Methodological Answer :

  • 1H/13C NMR : Essential for verifying backbone connectivity and substituent positions. For example, thiadiazole ring protons typically resonate at δ 7.5–8.5 ppm, while methyl/ethyl groups appear at δ 1.0–2.5 ppm .
  • X-ray crystallography : Provides definitive proof of molecular geometry, as shown in related thiadiazole derivatives (e.g., bond angles and torsional strain analysis) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. How can researchers design initial bioactivity screens to evaluate the compound’s potential antimicrobial or antitumor properties?

  • Methodological Answer : Prioritize in vitro assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and cancer cell lines (e.g., MCF-7, HeLa). Use concentration-dependent viability assays (MTT/XTT) and compare results to positive controls (e.g., doxorubicin). Note that pH variations may significantly alter antimicrobial efficacy, as observed in structurally similar thiadiazoles .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) streamline the synthesis of this compound?

  • Methodological Answer : Tools like ICReDD’s reaction path search algorithms can predict optimal conditions (solvent, temperature) and intermediates. For instance, density functional theory (DFT) simulations may identify low-energy cyclization pathways, reducing trial-and-error experimentation. Feedback loops integrating experimental data (e.g., failed reactions) refine computational models iteratively .

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., varying IC50 values)?

  • Methodological Answer :

  • Standardized protocols : Ensure consistent cell culture conditions, assay durations, and compound solubilization (e.g., DMSO concentration ≤0.1%).
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-ethyl vs. 5-phenyl thiadiazoles) to isolate substituent effects .
  • Meta-analysis frameworks : Apply statistical tools to aggregate data from disparate sources while accounting for methodological biases .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH stress testing : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C common for thiadiazoles).

Q. What experimental approaches validate regioselectivity in thiadiazole functionalization during synthesis?

  • Methodological Answer :

  • Isotopic labeling : Track substituent incorporation using 15N or 13C isotopes.
  • Computational modeling : Predict preferential attack sites (e.g., C-2 vs. C-5 positions) via Fukui indices or electrostatic potential maps .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide hydrochloride

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